molecular formula C12H10N2 B1294855 9H-Carbazol-3-amine CAS No. 6377-12-4

9H-Carbazol-3-amine

Cat. No. B1294855
CAS RN: 6377-12-4
M. Wt: 182.22 g/mol
InChI Key: LRSYZHFYNDZXMU-UHFFFAOYSA-N
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Description

9H-Carbazol-3-amine, also known as 3-Aminocarbazole or Carbazol-3-ylamine, is a chemical compound . It is often used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with HRP-conjugated secondary antibodies .


Synthesis Analysis

Carbazole derivatives, including 9H-Carbazol-3-amine, have been synthesized and their electropolymerization processes have been studied . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .


Molecular Structure Analysis

The molecular formula of 9H-Carbazol-3-amine is C12H10N2 . The InChI representation of the molecule is InChI=1S/C12H10N2/c13-8-5-6-12-10 (7-8)9-3-1-2-4-11 (9)14-12/h1-7,14H,13H2 . The Canonical SMILES representation is C1=CC=C2C (=C1)C3=C (N2)C=CC (=C3)N .


Physical And Chemical Properties Analysis

9H-Carbazol-3-amine has a molecular weight of 182.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 41.8 Ų .

Scientific Research Applications

Fluorescence Sensing and Environmental Applications

9H-Carbazol-3-amine derivatives demonstrate remarkable properties in fluorescence sensing, which have substantial implications in environmental protection and biosensing. For instance, polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) exhibit excellent fluorescence properties in detecting both acids and amines. They can be used in solution or in solid state for gas phase fluorescence detection, showing their versatility in environmental monitoring and toxin detection in food (Qian et al., 2019).

Optical Characterization and Organic Light Emitting Diodes

Carbazole Schiff bases, synthesized from carbazole derivatives, have shown promising results in optical characterization. Their strong π-conjugation and efficient charge transfer make them suitable for use as active emissive layers in organic light emitting diodes (OLEDs). The photoluminescence properties of these compounds depend on the functional groups associated with the carbazole, suggesting potential applications in advanced OLED technology (Çiçek et al., 2018).

Transition-Metal-Free Synthesis of Carbazoles

In a novel approach, 9H-carbazoles have been synthesized using photostimulated SRN1 substitution reactions. This method is significant for being "transition-metal-free" and allows for the preparation of various substituted 9H-carbazoles with yields up to 96%. This method has broadened the possibilities for synthesizing carbazole derivatives under mild conditions (Guerra et al., 2015).

C3 Functionalization of Carbazoles

The C3-functionalization of 9H-carbazoles has been achieved through C(sp2)-H insertion of α-imino rhodium(II) carbenoids. This method has facilitated the synthesis of biologically valuable motifs like (indol-3-yl)-9H-carbazoles, showcasing its utility in the development of novel compounds with potential pharmacological applications (Samala et al., 2017).

Antimicrobial Applications

9H-carbazole derivatives have shown potential in antimicrobial applications. For instance, a study synthesized various heterocyclic derivatives from 9H-carbazole, which were tested and evaluated as antimicrobial agents. This highlights the role of carbazole derivatives in the field of pharmaceuticals and biomedicine (Salih et al., 2016).

Safety And Hazards

When heated to decomposition, 9H-Carbazol-3-amine emits toxic fumes . It is non-combustible, but it may decompose upon heating to produce corrosive and/or toxic fumes .

properties

IUPAC Name

9H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSYZHFYNDZXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213215
Record name 9H-Carbazol-3-amine (9CI)
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-3-amine

CAS RN

6377-12-4
Record name Carbazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6377-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Aminocarbazole
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Record name 9H-Carbazol-3-amine
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Record name 9H-Carbazol-3-amine (9CI)
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Record name Carbazol-3-ylamine
Source European Chemicals Agency (ECHA)
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Record name 3-AMINOCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
K Thirumurthy, G Thirunarayanan… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C29H24N2, the C=N bond of the central imine group adopts an E conformation. The dihedral angles between the mean plane of the essentially planar carbazole …
Number of citations: 1 scripts.iucr.org
R Archana, E Yamuna, KJ Rajendra Prasad… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C21H17N3O2, crystallizes with two molecules in the asymmetric unit. The carbazole groups show relatively small deviations from planarity [maximum …
Number of citations: 6 scripts.iucr.org
S Bondock, S Alqahtani… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
Generally, 3-amino-9-ethylcarbazole is considered a versatile compound not only for its unique electronic properties but also for its significance as a building block in synthetic, …
Number of citations: 4 journals.tubitak.gov.tr
R Hajiarab, MR Mohammad Shafiee… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… The catalyst was found to be efficient for the condensation of 9-methyl-9H-carbazol-3-amine, thioglycolic acid, and aldehydes lead to the formation of 3-(9-methyl-9H-carbazol-3-yl)-2-…
Number of citations: 1 www.tandfonline.com
K Thirumurthy, G Thirunarayanan… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C25H20ClN3O, the C=N bond of the central imine group adopts an E conformation. The mean planes through the essentially planar carbazole [maximum …
Number of citations: 2 scripts.iucr.org
J Su, Y Chen, Y Wu, RP Ghimire, Y Xu, X Liu, Z Wang… - Electrochimica …, 2017 - Elsevier
… 9-hexyl-2-(hexyloxy)-N-(4-(hexyloxy)phenyl)-9H-carbazol-3-amine (compound 10) was obtained by reduction of the 9-hexyl-2-(hexyloxy)-3-nitro-9H-carbazole (compound 8) and …
Number of citations: 16 www.sciencedirect.com
B Çicek, Ü Çalışır, M Tavaslı, R Tülek, A Teke - Journal of Molecular …, 2018 - Elsevier
In this study, newly substituted carbazole derivatives of S1; (Z)-4-((9-isobutyl-9H-carbazol-3-ylimino)methyl)phenol, S2; (Z)-9-butyl- N-(2,3,4-trimethoxybenzylidine)-9H-carbazol-3-amine…
Number of citations: 16 www.sciencedirect.com
J Qian, Y Zhang, X Liu, J Xia - Talanta, 2019 - Elsevier
… -9H-carbazol-3-amine) … -9H-carbazol-3-amine) displays excellent fluorescence properties in the detection for both acids and amines. Besides, this poly(9-methyl-9H-carbazol-3-amine) …
Number of citations: 16 www.sciencedirect.com
Q Lu, D Zhang, F Xu, G He, J Qian, J Xia - European Polymer Journal, 2022 - Elsevier
… -1,3,5-triyl)tris(9H-carbazol-3-amine) (TCBA) and 9-(4-(bis(4-(3-amino-9H-carbazol-9-yl)phenyl)amino)phenyl)-9H-carbazol-3-amine (TCPA) is used as node via chemical oxidation …
Number of citations: 1 www.sciencedirect.com
WD Wang, Y Hu, Q Li, SL Hu - Inorganica Chimica Acta, 2018 - Elsevier
… The probe 1 was obtained in 71% yield by interacting o-phthalic anhydride and 9-ethyl-9H-carbazol-3-amine (4) in refluxing acetic acid for 6 h. The structure of 1 was identified by NMR, …
Number of citations: 41 www.sciencedirect.com

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